molecular formula C5H3Cl3N2 B1339168 2,4-Dichloro-6-(chloromethyl)pyrimidine CAS No. 94170-66-8

2,4-Dichloro-6-(chloromethyl)pyrimidine

Cat. No. B1339168
CAS RN: 94170-66-8
M. Wt: 197.45 g/mol
InChI Key: PAWAMSWHMUDREV-UHFFFAOYSA-N
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Description

“2,4-Dichloro-6-(chloromethyl)pyrimidine” is a chemical compound with the molecular formula C5H3Cl3N2. It has a molecular weight of 197.45 . This compound is used in various chemical reactions and has been mentioned in several peer-reviewed papers .


Molecular Structure Analysis

The InChI code for “2,4-Dichloro-6-(chloromethyl)pyrimidine” is 1S/C5H3Cl3N2/c6-2-3-1-4(7)10-5(8)9-3/h1H,2H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

As for the chemical reactions involving “2,4-Dichloro-6-(chloromethyl)pyrimidine”, it’s known that 2,4-Dichloro-6-methylpyrimidine undergoes a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Dichloro-6-(chloromethyl)pyrimidine” include a molecular weight of 197.45, and a melting point of 32-33°C .

Scientific Research Applications

Anti-Inflammatory Applications

Pyrimidine derivatives, including 2,4-Dichloro-6-(chloromethyl)pyrimidine , have been studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them valuable in the development of new anti-inflammatory drugs.

Anticancer Research

The pyrimidine scaffold is a central building block for a wide range of pharmacological applications, including anticancer activities. Pyrimidine derivatives are used in the modulation of myeloid leukemia and breast cancer treatment. Drugs like imatinib, dasatinib, and nilotinib are pyrimidine-based and are established treatments for leukemia .

Antimicrobial and Antifungal Activities

Pyrimidines exhibit antimicrobial and antifungal properties, making them important in the synthesis of compounds that can be used to treat infections caused by bacteria and fungi .

Synthesis of Medicinally Important Compounds

2,4-Dichloro-6-(chloromethyl)pyrimidine: is used in the synthesis of medicinally important compounds such as 4-aryl-5-pyrimidinylimidazoles. These compounds have potential applications in various therapeutic areas .

Chemical Synthesis and Reactivity Studies

This compound is used as a starting reagent for the synthesis of disubstituted pyrimidines through tandem amination and Suzuki-Miyaura cross-coupling. It is also involved in biarylpyrimidine synthesis, which is significant in the development of new chemical entities .

Pharmacological Research

The diverse biological activities of pyrimidine derivatives make them a subject of interest in pharmacological research. They are involved in the study of various biological activities, including antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic, and potassium-sparing activities .

Safety and Hazards

“2,4-Dichloro-6-(chloromethyl)pyrimidine” is considered hazardous. It’s classified as a skin irritant, eye irritant, and can cause specific target organ toxicity (respiratory system) upon single exposure .

Mechanism of Action

properties

IUPAC Name

2,4-dichloro-6-(chloromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3N2/c6-2-3-1-4(7)10-5(8)9-3/h1H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWAMSWHMUDREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566786
Record name 2,4-Dichloro-6-(chloromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

94170-66-8
Record name 2,4-Dichloro-6-(chloromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,4-dichloro-6-methylpyrimidine (12.5 g, 76.65 mmol), N-chloro succinimide (12.28 g, 92 mmol), and benzoyl peroxide (2.78 g, 11.5 mmol) in carbon tetrachloride (150 ml) was refluxed for 24 hr. After cooling to room temperature, the mixture was filtered and evaporated in vacuo. The residue was purified by silica gel column chromatography (eluent, from hexane to 2% ether in hexane) to afford 6 g (40%) of 2,4-dichloro-6-chloromethyl-pyrimidine as a white solid. 1H NMR (200 MHz, CDCl3) δ 4.58 (2H, s), 7.55 (1H, s).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
12.28 g
Type
reactant
Reaction Step One
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2,4-Dichloro-6-(chloromethyl)pyrimidine in the synthesis of Homo-C-nucleosides?

A1: 2,4-Dichloro-6-(chloromethyl)pyrimidine serves as a crucial starting material in the synthesis of 6-(D-ribofuranosylmethyl)-4-pyrimidinamine (compound 3 in the research paper), a Homo-C-nucleoside. [] The compound's structure, featuring a chloromethyl group at the 6-position and two chlorine atoms at the 2 and 4 positions of the pyrimidine ring, allows for specific chemical transformations that ultimately lead to the desired Homo-C-nucleoside. []

Q2: Can you describe the synthetic route involving 2,4-Dichloro-6-(chloromethyl)pyrimidine for Homo-C-nucleoside synthesis?

A2: The synthesis of 6-(D-ribofuranosylmethyl)-4-pyrimidinamine (3) from 2,4-Dichloro-6-(chloromethyl)pyrimidine (4) involves a multi-step process: []

  1. Conversion to Phosphorane: Compound 4 is first converted into a phosphorane derivative (5). []
  2. Wittig Reaction: The phosphorane 5 undergoes a Wittig reaction with 2,3-O-isopropylidene-5-O-tritylribose (6), resulting in the formation of a Homo-C-nucleoside intermediate (9). []
  3. Functional Group Transformations: The intermediate 9 then undergoes a series of reactions including monoamination, hydrogenolytic halogen exchange, and deprotection steps to finally yield the target Homo-C-nucleoside 3 and its isomer. []

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